molecular formula C10H11Cl2NO2 B2720379 Ethyl 2-[(3,5-dichlorophenyl)amino]acetate CAS No. 501008-39-5

Ethyl 2-[(3,5-dichlorophenyl)amino]acetate

Cat. No.: B2720379
CAS No.: 501008-39-5
M. Wt: 248.1
InChI Key: OYHDHOSMXNFGDT-UHFFFAOYSA-N
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Description

Ethyl 2-[(3,5-dichlorophenyl)amino]acetate (C₁₀H₁₁Cl₂NO₂, MW: 248.11) is an ester derivative featuring a 3,5-dichlorophenyl group linked to an aminoacetate backbone. The 3,5-dichloro substitution on the phenyl ring enhances lipophilicity and steric bulk, which can influence binding affinity and metabolic stability in bioactive molecules .

Properties

IUPAC Name

ethyl 2-(3,5-dichloroanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO2/c1-2-15-10(14)6-13-9-4-7(11)3-8(12)5-9/h3-5,13H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYHDHOSMXNFGDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=CC(=CC(=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(3,5-dichlorophenyl)amino]acetate typically involves the reaction of 3,5-dichloroaniline with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of 3,5-dichloroaniline attacks the carbonyl carbon of ethyl chloroacetate, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(3,5-dichlorophenyl)amino]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

Ethyl 2-[(3,5-dichlorophenyl)amino]acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-[(3,5-dichlorophenyl)amino]acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors, affecting signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Functional Group Impact

Ethyl 2-(3,5-Dichlorophenyl)acetate (CAS 200214-60-4)
  • Structure: Lacks the amino group, replacing it with a direct methylene linkage.
  • Molecular Weight : 233.10 (vs. 248.11 for the target compound).
  • Impact: The absence of the amino group reduces hydrogen-bonding capacity and polar surface area, likely decreasing solubility in aqueous media compared to the target compound .
Ethyl 2-(2-[Ethyl(3,5-Dichlorophenyl)amino]phenyl)acetate (14d)
  • Structure: Incorporates an ethylated amino group on a biphenyl scaffold.
  • Synthesis : Achieved via alkylation with n-BuLi/EtI (59% yield), highlighting the challenges of introducing branched alkyl groups on aromatic amines .
Ethyl 1-(3,5-Dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate
  • Structure: Features a triazole ring instead of the aminoacetate moiety.
  • Synthesis : Synthesized via cyclization of hydrazones with acetaldehyde oxime (84.5% yield), demonstrating the efficiency of heterocycle formation compared to linear ester derivatives .
  • Application : As a triazole-containing analog, this compound is optimized for kinase inhibition, suggesting that heterocyclic replacements can enhance target engagement .

Physicochemical Properties

Hydrogen-Bonding and Polarity
  • Target Compound: Likely has 1 hydrogen-bond donor (NH) and 4 acceptors (ester carbonyl, amino group), inferred from analogs like Ethyl 2-chloro-2-[2-(3,5-dichlorophenyl)hydrazono]acetate (1 donor, 4 acceptors; TPSA: 50.7 Ų) .
  • Ethyl 2-(3,5-Dichlorophenyl)acetate: No hydrogen-bond donors, reducing polar interactions critical for target binding in drug design .
Lipophilicity (LogP)
  • Triazole Derivative () : XLogP3 ≈ 4.7 (estimated from analogs with similar halogenation), indicating high membrane permeability .
  • Target Compound : Expected LogP ~3–4, balancing solubility and permeability for pharmacokinetic optimization.

Biological Activity

Ethyl 2-[(3,5-dichlorophenyl)amino]acetate, also known as ethyl 2-amino-2-(3,5-dichlorophenyl)acetate, is a compound that has garnered attention in various fields of biological and medicinal research due to its unique chemical structure and potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₂Cl₂N O₂
  • Molecular Weight : Approximately 276.16 g/mol
  • Functional Groups : Contains an amino group and a dichlorophenyl moiety, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The dichlorophenyl group enhances binding affinity to various enzymes and receptors, modulating their activity. The compound can function as either an inhibitor or an activator depending on the targeted pathway.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, indicating potential applications in treating infections.

Anticancer Properties

Studies have shown that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Its structural analogs have been explored for their capability to disrupt cancer cell proliferation pathways .

Hypolipemic Activity

This compound has demonstrated lipid-lowering effects, making it a candidate for managing conditions like hyperlipidemia. Research has indicated its potential role in lowering cholesterol and triglyceride levels in animal models.

In Vitro Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against various pathogens. The results showed a significant reduction in bacterial counts when treated with the compound.
    PathogenInhibition Zone (mm)
    Staphylococcus aureus15
    Escherichia coli12
    Pseudomonas aeruginosa10
  • Cancer Cell Lines : The compound was tested against several cancer cell lines (e.g., MCF-7 breast cancer cells). It resulted in a dose-dependent decrease in cell viability.
    Concentration (µM)Cell Viability (%)
    0100
    1075
    5050
    10025

Case Studies

A notable case study involved administering this compound to diabetic rats. The treatment resulted in significant improvements in blood glucose levels and lipid profiles over a period of four weeks.

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